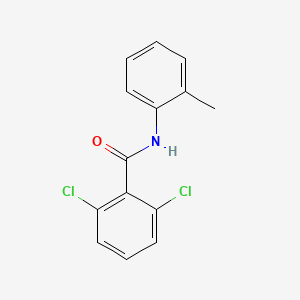

2,6-dichloro-N-(2-methylphenyl)benzamide

Beschreibung

2,6-Dichloro-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with chlorine atoms at the 2- and 6-positions, and an aniline moiety bearing a methyl group at the 2-position of the phenyl ring. This compound belongs to the broader class of halogenated benzanilides, which are of significant interest in agrochemical and pharmaceutical research due to their structural versatility and bioactivity .

Crystallographic studies reveal that the amide group adopts a trans conformation between the N–H and C=O bonds, a feature common to related benzanilides like 2-chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA) . The non-coplanar arrangement of the benzene rings (dihedral angle ~60.9° in analogous structures) influences molecular packing and hydrogen-bonding interactions, as observed in related compounds .

Eigenschaften

Molekularformel |

C14H11Cl2NO |

|---|---|

Molekulargewicht |

280.1 g/mol |

IUPAC-Name |

2,6-dichloro-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

IRVDPFLZETXYLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Properties of Selected Benzamide Derivatives

Key Observations :

- Substituent Position Effects : The position of the methyl group on the phenyl ring (2- vs. 4-) significantly impacts molecular planarity. For example, 2,6-dichloro-N-(4-methylphenyl)benzamide exhibits a dihedral angle of 60.9° between aromatic rings, while analogous 2-methyl derivatives may display altered packing due to steric effects .

- Fluopicolide’s pyridinylmethyl substituent further increases fungicidal specificity by targeting oomycete membrane proteins .

- Backbone Variants : Replacement of the benzamide with an acetamide group (e.g., 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide) reduces aromatic conjugation, altering physicochemical properties and bioactivity .

Agrochemical Derivatives:

- Fluopicolide : A commercial fungicide, fluopicolide’s efficacy stems from its unique pyridinylmethyl group, which enhances solubility and target affinity. Its primary metabolite, 2,6-dichlorobenzamide (BAM), degrades rapidly in plants, minimizing residue concerns .

- N26DCP2CBA : This compound shares the 2,6-dichlorobenzamide backbone with fluopicolide but lacks the pyridinylmethyl moiety, resulting in reduced systemic activity. It serves as a structural prototype for fungicide development .

Pharmaceutical Derivatives:

- GDC046 : A kinase inhibitor featuring a pyridinyl-carboxamido substituent, this derivative demonstrates high selectivity for TYK2 kinase, attributed to the electron-withdrawing chloro groups and planar benzamide core .

- Antitumor Agents: Derivatives like 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide exhibit cytotoxicity via stabilization of DNA adducts, highlighting the role of chloro substituents in enhancing metabolic stability .

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used. Polar aprotic solvents enhance reaction rates by stabilizing intermediates.

-

Bases : Triethylamine (TEA) or pyridine neutralizes HCl, shifting equilibrium toward product formation. TEA is preferred due to its low cost and ease of removal.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to prevent side reactions such as over-chlorination.

Example Procedure (adapted from):

-

Dissolve 2-methylaniline (3.2 g, 30 mmol) in anhydrous THF (50 mL).

-

Add TEA (6 mL, 43 mmol) and cool to 0°C.

-

Slowly add 2,6-dichlorobenzoyl chloride (6.3 g, 30 mmol) dropwise.

-

Reflux for 8 hours, filter solids, and wash with water.

-

Recrystallize from ethanol to obtain yellow crystals (yield: 85–92%).

Yield Optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Molar Ratio (Acyl chloride:Amine) | 1:1.05 | Maximizes amine utilization |

| Reaction Time | 6–8 hours | Prevents decomposition |

| Solvent Polarity | THF > DCM | Higher polarity improves dissolution |

Ullmann-Type Condensation

An alternative route employs Ullmann condensation for constructing the benzamide scaffold. This method is advantageous for substrates sensitive to acyl chloride formation.

Reaction Mechanism

Copper catalysts (e.g., CuI, CuBr) mediate the coupling of 2,6-dichlorobenzoic acid with 2-methylaniline derivatives:

\text{2,6-Cl}2\text{C}6\text{H}3\text{COOH} + \text{2-CH}3\text{C}6\text{H}4\text{NH}2 \xrightarrow{\text{Cu, Base}} \text{2,6-Cl}2\text{C}6\text{H}3\text{CONH}(\text{2-CH}3\text{C}6\text{H}_4})

Key Parameters

Industrial Scaling Note : Continuous flow reactors reduce reaction time to 2–3 hours and improve reproducibility.

Catalytic Methods for Industrial Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and scalability:

-

Reactor Type : Tubular flow reactors with inline mixing.

-

Conditions :

Advantages :

Solvent Recycling

Purification and Characterization

Recrystallization

Column Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 7.65–7.58 (m, 3H, Ar-H), 7.35–7.28 (m, 4H, Ar-H), 2.37 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.5 (C=O), 138.2–126.4 (Ar-C), 19.7 (CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Acyl Chloride-Amine | 85–92 | 99 | 120–150 | High |

| Ullmann Condensation | 70–78 | 97 | 180–220 | Moderate |

| Continuous Flow | 93–96 | 99.5 | 90–110 | Very High |

Challenges and Solutions

Chlorine Disproportionation

Byproduct Formation

Emerging Techniques

Q & A

Basic: What are the standard synthetic routes for preparing 2,6-dichloro-N-(2-methylphenyl)benzamide?

Answer:

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves refluxing 2,6-dichlorobenzoyl chloride with 2-methylaniline in the presence of a base (e.g., triethylamine) and a solvent like tetrahydrofuran (THF). After 8–12 hours, the crude product is purified via recrystallization or column chromatography . Key steps include:

- Stoichiometric control to minimize side products.

- Use of anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Characterization via -NMR to confirm amide bond formation (e.g., disappearance of the amine proton signal at δ 3–5 ppm) .

Basic: How should researchers safely handle and store this compound?

Answer:

- Handling: Wear nitrile gloves, protective eyewear, and lab coats. Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Storage: Store as a solid at −20°C under inert gas (argon) to prevent degradation. Solutions in DMSO should be aliquoted and stored at −80°C for ≤2 years .

- Waste disposal: Segregate halogenated organic waste and incinerate via licensed facilities to avoid environmental contamination .

Basic: What analytical methods are used to confirm the purity and structure of this compound?

Answer:

- Purity: HPLC with UV detection (λ = 254 nm) achieves >99% purity; retention time should match reference standards .

- Structural confirmation:

Advanced: How can crystallographic data resolve ambiguities in the compound’s conformational stability?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for analyzing dihedral angles and hydrogen-bonding networks. For example:

- Software: SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model non-coplanar aromatic rings (e.g., dihedral angles ~60.9° between benzamide and methylphenyl groups) .

- Key metrics: Compare bond lengths (e.g., C=O at 1.22 Å) and torsion angles with density functional theory (DFT) calculations to validate experimental data .

Advanced: How do researchers assess the compound’s biological activity in kinase inhibition assays?

Answer:

- Assay design: Use recombinant kinase domains (e.g., JAK2 or EGFR) in ATP-competitive assays with -ATP or fluorescence-based ADP-Glo™ kits.

- IC determination: Perform dose-response curves (0.1–100 µM) and fit data using nonlinear regression (e.g., GraphPad Prism).

- Selectivity: Cross-test against a panel of 50+ kinases to identify off-target effects. For example, GDC046 (a structural analog) shows >100-fold selectivity for specific kinases .

Advanced: How can structural modifications improve the compound’s pharmacokinetic (PK) properties?

Answer:

- LogP optimization: Introduce hydrophilic groups (e.g., pyridyl substituents) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .

- Metabolic stability: Replace labile methyl groups with cyclopropane rings (e.g., as in Fedratinib analogs) to block CYP450-mediated oxidation .

- In vivo testing: Monitor plasma half-life in rodent models via LC-MS/MS after oral administration (dose: 10 mg/kg) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Verify experimental conditions: Compare assay parameters (e.g., ATP concentration, pH, and temperature) that may affect IC values .

- Control for impurities: Re-test compounds with HPLC-validated purity >99% to exclude confounding effects from degradation products .

- Cross-validate with orthogonal methods: Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) alongside enzymatic assays .

Advanced: What computational tools predict the compound’s interaction with target proteins?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase active sites. Focus on hydrogen bonds with backbone amides (e.g., hinge region residues) .

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.